molecular formula C27H34N2O8 B3950218 [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

Cat. No.: B3950218
M. Wt: 514.6 g/mol
InChI Key: LZUXRZKWQRWZIV-UHFFFAOYSA-N
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Description

[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and an oxalic acid moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.

Properties

IUPAC Name

[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.C2H2O4/c1-29-24-17-21(7-8-23(24)31-19-20-5-3-2-4-6-20)18-26-11-9-22(10-12-26)25(28)27-13-15-30-16-14-27;3-1(4)2(5)6/h2-8,17,22H,9-16,18-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUXRZKWQRWZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N3CCOCC3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the methoxy and phenylmethoxy groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the morpholine ring: This step involves the cyclization of an appropriate precursor to form the morpholine ring.

    Coupling with oxalic acid: The final step involves the coupling of the synthesized intermediate with oxalic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of piperidine and morpholine derivatives with biological targets. Its structure allows for the exploration of its potential as a ligand for various receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The presence of the piperidine and morpholine rings suggests that it may interact with central nervous system receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine and morpholine rings may allow it to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone: Similar in structure but may have different substituents on the aromatic ring.

    [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone: Similar in structure but with different functional groups on the piperidine or morpholine rings.

Uniqueness

The uniqueness of [1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

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